
MAHMA NONOate
概要
説明
MAHMA NONOate, also known as 1-Hexanamine, 6-(2-hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-, is a nitric oxide donor compound. Nitric oxide is a simple and unstable free radical molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound is part of the diazeniumdiolate family, which is known for its ability to release nitric oxide under physiological conditions .
準備方法
MAHMA NONOate can be synthesized through the reaction of primary amines with nitric oxide in the presence of a base. The general synthetic route involves the following steps:
Reaction of Primary Amine with Nitric Oxide: The primary amine reacts with nitric oxide to form a diazeniumdiolate intermediate.
Stabilization of the Intermediate: The intermediate is stabilized by the addition of a base, such as sodium hydroxide, to form the final this compound compound.
化学反応の分析
pH-Dependent Decomposition Kinetics
MAHMA NONOate undergoes spontaneous decomposition in aqueous solutions through a first-order acid-catalyzed process . This reaction liberates 2 moles of nitric oxide (NO) per mole of parent compound , with kinetics governed by:
Critical parameters:
-
Half-life :
-
Stability :
Transition Metal Coordination Reactions
This compound participates in direct ligand transfer reactions with cobalt complexes, as demonstrated in studies with aquacobalamin (HOCbl) :
Reaction Pathway:
Key findings:
pH | (L·mol⁻¹·min⁻¹) | Competing Decomposition Rate |
---|---|---|
10.80 | 0.63 | Negligible |
9.30 | 3.0 × 10⁻³ | 1.6 × 10⁻³ |
Mechanistic features:
Biological Redox Interactions
This compound serves as a controlled NO donor in physiological systems :
Key biological reactions :
-
Guanylate cyclase activation :
-
Platelet inhibition :
-
Oxidative chemistry :
Synthetic Modifications
While this compound itself shows limited derivatization capacity, its decomposition products enable downstream reactions:
Product | Reactivity | Biological Impact |
---|---|---|
Free amine | Forms stable salts | Low toxicity |
R₂N-NO | Carcinogenic nitrosamine | Requires containment |
Stability considerations:
-
Alkaline stock solutions (pH >12) prevent premature decomposition
-
Temperature-controlled storage (-80°C) essential for long-term stability
This comprehensive analysis establishes this compound as a versatile NO donor with precisely tunable release kinetics, though its nitrosamine byproducts necessitate careful reaction design in biomedical applications .
科学的研究の応用
Biofilm Dispersal
One of the significant applications of MAHMA NONOate is in the dispersal of bacterial biofilms. Research has demonstrated that this compound effectively reduces both single and mixed-species biofilms from industrial membrane reactors and reverse osmosis membranes.
Case Study: Biofilm Reduction
- Organisms Studied : Salmonella enterica and E. coli O157:H7
- Findings : this compound was able to disperse over 50% of pre-formed biofilms, showcasing its potential as a biocontrol agent in food safety and water treatment applications .
Biofilm Type | Dispersal Percentage | Organism |
---|---|---|
Mixed Species | 50% | Salmonella |
Single Species | 60% | E. coli O157:H7 |
Inhibition of Platelet Aggregation
This compound has been extensively studied for its effects on platelet function. It has been shown to inhibit platelet aggregation through both cGMP-dependent and independent pathways.
Case Study: Platelet Aggregation Inhibition
- Experimental Setup : Rat platelet rich plasma was treated with varying concentrations of this compound.
- Results : The compound inhibited collagen-induced aggregation by up to 93%, demonstrating its potency as an anti-aggregatory agent.
Concentration (μM) | % Inhibition (Collagen) | % Inhibition (ADP) |
---|---|---|
1 | 70 | 30 |
10 | 85 | 40 |
30 | 93 | 47 |
Summary of Findings
The applications of this compound extend across various domains of scientific research:
- Microbial Control : Effective in reducing biofilms formed by pathogenic bacteria.
- Cardiovascular Research : Demonstrates significant inhibition of platelet aggregation, making it a candidate for therapeutic interventions in thrombotic conditions.
- Vasodilation Studies : Supports research into vascular health and disease management.
作用機序
The mechanism of action of MAHMA NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide released from this compound can activate soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation . Additionally, nitric oxide can interact with reactive oxygen species to form reactive nitrogen species, which have antimicrobial and cytotoxic effects .
類似化合物との比較
MAHMA NONOate is part of the diazeniumdiolate family, which includes several other nitric oxide donor compounds. Similar compounds include:
Spermine NONOate: Releases nitric oxide at a slower rate compared to this compound.
PROLI NONOate: Known for its rapid release of nitric oxide and is used in similar applications as this compound.
Diethylamine NONOate: Another nitric oxide donor with different release kinetics and stability.
This compound is unique in its ability to release two molecules of nitric oxide per donor molecule with a half-life on the order of one minute at physiological pH and temperature . This makes it particularly useful in applications requiring rapid and controlled release of nitric oxide.
生物活性
MAHMA NONOate, a diazeniumdiolate compound, is recognized for its potent biological activities, particularly as a nitric oxide (NO) donor. This article explores its mechanisms of action, effects on platelet aggregation, vasodilatory properties, and its role in biofilm dispersal, supported by relevant research findings and data tables.
This compound is chemically defined as Z-1-{N-methyl-N-[6-(N-methylammoniohexyl)amino]}diazen-1-ium-1,2-diolate. Its molecular formula is , with a molecular weight of 204.27 g/mol. The compound liberates two moles of NO upon decomposition and has a half-life of approximately 1 minute at 37°C and pH 7.4 in aqueous solutions .
Platelet Aggregation Inhibition
One of the primary biological activities of this compound is its ability to inhibit platelet aggregation. Studies have shown that this compound exerts a concentration-dependent inhibition on platelet aggregation induced by collagen and ADP:
- Inhibition Rates :
The inhibitory effect is mediated through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which subsequently reduces intracellular calcium levels, a crucial factor in platelet activation . Interestingly, at higher concentrations, the mechanism appears to be cGMP-independent, suggesting alternative pathways may be involved, such as the activation of sarco-endoplasmic reticulum calcium-ATPase (SERCA) .
Vasodilatory Effects
This compound also demonstrates significant vasodilatory effects. It has been shown to reduce systemic arterial pressure more effectively than other NO donors like S-nitrosoglutathione (GSNO). The vasorelaxation effect is attributed to the release of NO, which relaxes vascular smooth muscle cells through multiple signaling pathways .
Biofilm Dispersal Activity
Recent studies have highlighted the role of this compound in biofilm dispersal. It has been effective against various bacterial biofilms, including those formed by Salmonella enterica and Escherichia coli. Research indicates that this compound can disrupt established biofilms in industrial settings, showcasing its potential applications in food safety and industrial microbiology .
Comparative Efficacy with Other NO Donors
The efficacy of this compound can be compared with other NO donors based on their potency in inhibiting platelet aggregation and inducing vasorelaxation. The following table summarizes key findings:
Compound | Inhibition of Platelet Aggregation (%) | Vasodilatory Potency | Half-life (min) |
---|---|---|---|
This compound | Collagen: 93%, ADP: 47% | High | ~1 |
S-nitrosoglutathione (GSNO) | Lower than MAHMA | Moderate | ~2 |
DETA NONOate | Varies | High | ~2 |
Case Studies
Several case studies have been conducted to further investigate the biological effects of this compound:
- Inhibition Study : A study demonstrated that this compound significantly inhibited collagen-induced platelet aggregation in rat models, establishing its potential for therapeutic applications in cardiovascular diseases .
- Biofilm Dispersal : In research focusing on bacterial biofilms, this compound was shown to effectively reduce biofilm formation in Salmonella species, highlighting its utility in combating foodborne pathogens .
- Vasorelaxation Effects : Another study assessed the vasodilatory response in isolated rat aorta segments treated with this compound, confirming its efficacy compared to traditional vasodilators .
特性
IUPAC Name |
hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHAZGURWZYZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MAHMA NONOate release nitric oxide?
A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]
Q2: What are the primary downstream effects of nitric oxide released by this compound?
A2: Nitric oxide released from this compound activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H19N5O4, and its molecular weight is 249.26 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, this compound has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that this compound readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []
Q5: How stable is this compound in solution?
A5: this compound's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]
Q6: Are there specific storage recommendations for this compound?
A6: Yes, this compound should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]
Q7: Does this compound itself possess catalytic properties?
A7: this compound is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]
Q8: What are some specific research applications of this compound?
A8: this compound is widely used in research to investigate:
- The physiological and pathological roles of nitric oxide [, , , , , ]
- Vascular reactivity and blood pressure regulation [, , , ]
- The impact of nitric oxide on platelet function [, ]
- The effects of nitric oxide on bacterial biofilms [, , ]
Q9: How do structural modifications of NONOates influence their nitric oxide release properties?
A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []
Q10: What strategies can be employed to improve the stability of this compound in formulations?
A10: Formulating this compound in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]
Q11: How is this compound metabolized in vivo?
A11: While detailed metabolic pathways for this compound have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []
Q12: What in vitro models have been used to study the effects of this compound?
A12: this compound has been extensively used in various in vitro models, including:
- Isolated blood vessels to assess vasodilation [, , , , ]
- Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
- Bacterial cultures to examine biofilm dispersal [, , ]
Q13: Has this compound been evaluated in animal models?
A13: Yes, this compound has been utilized in animal models to study its effects on:
- Blood pressure regulation in rats [, , , ]
- Cerebral blood flow in rats [, ]
- Renal function in rats []
- Erectile function in rats []
Q14: What is known about the potential toxicity of this compound?
A14: While this compound is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]
Q15: What are some alternatives to this compound as nitric oxide donors?
A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。